2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
CAS No.: 946239-74-3
Cat. No.: VC11918766
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946239-74-3 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4/c1-3-19-22-23-20(27-19)14-5-7-15(8-6-14)21-18(24)13-26-17-11-9-16(10-12-17)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | DSFVLBCFJZHDIW-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC |
Introduction
Molecular Composition
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IUPAC Name: 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Molecular Formula: C18H19N3O4
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Molecular Weight: Approximately 341.36 g/mol
Functional Groups
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Phenoxy Group: The molecule contains a 4-ethoxyphenoxy group, which contributes to its aromaticity and hydrophobic interactions.
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Oxadiazole Ring: The 5-ethyl-1,3,4-oxadiazole moiety is known for its bioactivity and stability.
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Acetamide Backbone: The acetamide group provides hydrogen-bonding potential, enhancing solubility and interaction with biological targets.
General Synthetic Route
The synthesis of this compound typically involves:
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Preparation of the Oxadiazole Core: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Formation of the Phenoxyacetamide Unit: Reaction between chloroacetyl chloride and 4-ethoxyphenol generates the phenoxyacetamide intermediate.
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Coupling Reaction: The oxadiazole derivative is coupled with the phenoxyacetamide under appropriate conditions (e.g., using coupling agents like EDC or DCC).
Analytical Characterization
The structure of the compound can be confirmed using:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the ethoxy, phenyl, oxadiazole, and acetamide groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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IR Spectroscopy: To detect functional groups like amides (C=O stretch) and ethers (C-O stretch).
Potential Applications
This compound's structural features suggest potential applications in:
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Pharmaceuticals:
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The oxadiazole ring is often associated with antimicrobial, anticancer, and anti-inflammatory properties.
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The acetamide group enhances drug-likeness by improving solubility and bioavailability.
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Material Science:
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Phenoxy derivatives are used in polymer chemistry for coatings or adhesives.
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Comparative Analysis with Related Compounds
| Property/Feature | 2-(4-Ethoxyphenoxy)-N-[...]acetamide | Related Oxadiazoles |
|---|---|---|
| Molecular Weight | ~341 g/mol | Varies (~250–500 g/mol) |
| Functional Groups | Phenoxy, oxadiazole, acetamide | Similar but may include sulfonamides |
| Biological Applications | Antimicrobial, anti-inflammatory | Anticancer, antidiabetic |
| Synthetic Difficulty | Moderate | Moderate to high |
Optimization of Bioactivity
Structure optimization through substitutions on the phenyl or oxadiazole rings could enhance potency against specific biological targets.
Environmental Impact
Assessing the degradation products of this compound would ensure safety in pharmaceutical or industrial applications.
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